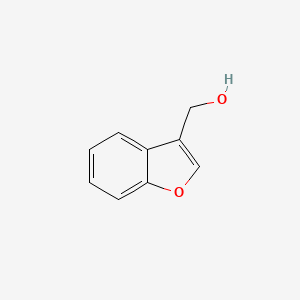

Benzofuran-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWWUWHQMMQLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394832 | |

| Record name | Benzofuran-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-23-4 | |

| Record name | Benzofuran-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Benzofuran-3-ylmethanol from Salicylaldehyde

Abstract

The benzofuran nucleus is a cornerstone of medicinal chemistry, appearing in numerous clinically significant drugs.[1] Specifically, benzofuran-3-ylmethanol serves as a critical and versatile building block for the synthesis of more complex, biologically active molecules, including naphthofurans and analogs of Cholecystokinin-A (CCK-A) agonists.[2] Direct, regioselective functionalization of the benzofuran scaffold at the C3 position presents a significant synthetic challenge, as electrophilic substitution typically favors the C2 position.[2] This guide provides an in-depth technical analysis of two robust and field-proven synthetic pathways starting from the readily available precursor, salicylaldehyde. We will dissect an acylation-reduction strategy that proceeds through a 3-ethoxycarbonylbenzofuran intermediate, and a more convergent oxirane-cyclization approach leveraging the Corey-Chaykovsky reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide strategic decision-making in the laboratory.

Introduction: The Strategic Imperative for C3-Functionalized Benzofurans

The benzofuran scaffold is classified as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. This is evidenced by its presence in drugs such as the antiarrhythmic agent amiodarone and the uricosuric agent benzbromarone , which are used to treat cardiac conditions and gout, respectively.[1] The substitution pattern on the benzofuran ring is critical for modulating pharmacological activity, and the 3-hydroxymethyl moiety is a particularly valuable functional handle for further molecular elaboration.

Traditional methods for synthesizing benzofurans often result in substitution at the more electronically favored C2 position. Therefore, achieving selective C3 functionalization requires a carefully designed synthetic strategy. This guide focuses on converting salicylaldehyde, an inexpensive and commercially available starting material, into the high-value intermediate this compound. We will explore two distinct, yet highly effective, multi-step pathways that overcome the inherent reactivity challenges of the benzofuran system.

Pathway I: The Acylation-Reduction Strategy

This classic two-stage approach is valued for its reliability and high yields. The core logic is to first install a stable, electron-withdrawing group at the C3 position—in this case, an ester—which can then be cleanly reduced to the desired primary alcohol.

Stage 1: Synthesis of 3-Ethoxycarbonylbenzofuran

A highly efficient one-pot procedure developed by Hossain et al. provides an excellent entry point to the C3-functionalized scaffold from salicylaldehyde and ethyl diazoacetate.[3][4]

The reaction is initiated by a Brønsted acid (HBF₄·OEt₂), which protonates the aldehyde, activating it for nucleophilic attack by ethyl diazoacetate. This forms a hemiacetal intermediate which, upon treatment with a strong dehydrating agent like sulfuric acid, undergoes intramolecular cyclization and aromatization to yield the stable 3-ethoxycarbonylbenzofuran product.[3]

Caption: Workflow for the one-pot synthesis of 3-ethoxycarbonylbenzofuran.

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add HBF₄·OEt₂ (10 mol%).

-

Addition of Diazoacetate: Slowly add a solution of ethyl diazoacetate (EDA, 1.1 eq) in CH₂Cl₂ to the reaction mixture over 30 minutes. Stir at room temperature until the starting material is consumed (as monitored by TLC).

-

Dehydration: Carefully add concentrated sulfuric acid (H₂SO₄, 1.5 eq) to the mixture and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 3-ethoxycarbonylbenzofuran.

| Salicylaldehyde Derivative | Yield of 3-Ethoxycarbonylbenzofuran (%) |

| Unsubstituted | 95% |

| 5-Chloro | 92% |

| 5-Bromo | 94% |

| 5-Nitro | 85% |

| 3-Methoxy | 90% |

Stage 2: Reduction to this compound

The reduction of the robust ester functional group to a primary alcohol is a standard transformation, reliably achieved with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).

LiAlH₄ is chosen over milder reagents like sodium borohydride (NaBH₄) due to its higher reactivity, which is necessary for the efficient reduction of esters. The strong nucleophilicity of the hydride (H⁻) from LiAlH₄ is required to attack the electrophilic carbonyl carbon of the ester.

Caption: Reduction of the C3-ester to the target alcohol.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of 3-ethoxycarbonylbenzofuran (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): Cool the reaction back to 0 °C. Sequentially and cautiously add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by silica gel chromatography to yield pure this compound.

Pathway II: The Oxirane-Cyclization Strategy

This more convergent approach, detailed by Katritzky et al., constructs the heterocyclic ring and the hydroxymethyl group in a more integrated fashion.[2] It relies on the formation of an epoxide (oxirane) intermediate, which undergoes a subsequent base-mediated intramolecular cyclization.

Stage 1: Synthesis of the Phenoxy-Oxirane Intermediate

This stage employs a Johnson-Corey-Chaykovsky reaction, where a sulfur ylide is used to convert the aldehyde carbonyl into an epoxide.[5]

Trimethylsulfonium iodide is deprotonated by a strong base (e.g., NaH) to form dimethyloxosulfonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The resulting betaine intermediate undergoes a rapid intramolecular Sₙ2 reaction, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the terminal epoxide ring.[6][7]

Caption: Epoxide formation from salicylaldehyde via a sulfur ylide.

Note: The Katritzky synthesis starts from a 2-hydroxyacetophenone derivative, but the principle of epoxidation is analogous.

-

Ylide Generation: In a three-neck flask under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous DMSO. Heat to 70 °C until H₂ evolution ceases, then cool to room temperature. Add anhydrous THF and cool to 0 °C.

-

Sulfonium Salt Addition: Add trimethylsulfonium iodide (1.1 eq) in portions. Stir the resulting ylide solution for 10 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of the salicylaldehyde derivative (1.0 eq) in DMSO dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the oxirane intermediate.

Stage 2: Intramolecular Cyclization

The key ring-forming step is an intramolecular Williamson ether synthesis, where the phenoxide attacks the epoxide.

A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the phenolic hydroxyl group, forming a potent phenoxide nucleophile. This phenoxide then attacks the least substituted carbon of the adjacent epoxide ring in a highly favorable 5-exo-tet cyclization. This ring-opening/closing cascade directly forms the 2,3-dihydrobenzofuran-3-ol, which can aromatize to the final product under certain conditions or upon workup.[2]

Caption: LDA-mediated cyclization of the oxirane to the target alcohol.

-

Reaction Setup: To a solution of the phenoxy-oxirane (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under N₂, add freshly prepared LDA (2.0 eq) dropwise.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to yield the final product. Depending on the substrate, either the 2,3-dihydrobenzofuran or the fully aromatized benzofuran may be isolated.

Comparative Analysis and Conclusion

| Feature | Pathway I (Acylation-Reduction) | Pathway II (Oxirane-Cyclization) |

| Overall Yield | Generally very high and reliable.[3] | Good, but can be substrate-dependent.[2] |

| Reagents | Uses hazardous ethyl diazoacetate and pyrophoric LiAlH₄. | Uses pyrophoric NaH/LDA and moisture-sensitive reagents. |

| Scalability | Well-established and scalable chemistry. | Can be more challenging to scale due to cryogenic conditions (-78 °C). |

| Substrate Scope | Tolerates a wide range of substituents on the salicylaldehyde ring.[3] | Sensitive to substituents that may interfere with LDA or cyclization. |

| Convergence | Linear two-stage synthesis. | More convergent approach. |

Both pathways represent viable and effective strategies for the synthesis of this compound from salicylaldehyde.

-

Pathway I is the preferred route for its robustness, predictability, and exceptionally high yields, making it ideal for routine synthesis and scale-up operations where handling diazo compounds and metal hydrides is standard practice.

-

Pathway II offers a more elegant and convergent solution, showcasing modern synthetic methods. It is particularly valuable for creating specific analogs where the dihydrobenzofuran intermediate is desired or when exploring novel synthetic strategies.

The choice between these pathways will ultimately depend on the specific goals of the research program, available laboratory infrastructure, and the desired scale of the synthesis. Both methods provide reliable access to a key building block, enabling further exploration in the vital field of medicinal chemistry.

References

- A. K. Asati, S. K. Srivastava, & S. D. Srivastava. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02634]

- V. V. Tkachenko, E. A. Muravyova, et al. (2014). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules. [URL: https://www.mdpi.com/1420-3049/19/9/14967]

- A. Kobayashi, T. Matsuzawa, T. Hosoya, & S. Yoshida. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07856b]

- Meshram, H. A., et al. (2015). Plausible mechanism for the preparation of benzofuran. ResearchGate. [URL: https://www.researchgate.

- M. E. Dudley, M. M. Morshed, & M. M. Hossain. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis. [URL: https://www.organic-chemistry.org/abstracts/lit2/121.shtm]

- M. A. Ranjbari & H. Tavakol. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33656875/]

- Chemistry Stack Exchange. (2022). Mechanism for synthesis of benzofuran. [URL: https://chemistry.stackexchange.com/questions/166547/mechanism-for-synthesis-of-benzofuran]

- M. M. Hossain, et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0098]

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/benzofurans.shtm]

- D. R. Harish Kumar & M. D. Karvekar. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. [URL: https://www.researchgate.

- B. M. Trost, et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/30589140/]

- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. [URL: https://www.alfa-chemistry.com/corey-chaykovsky-reaction.htm]

- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [URL: https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm]

- S. M. Abdel-Fattah, et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [URL: https://www.researchgate.

- A. Chilin, et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [URL: https://sciforum.net/paper/view/4987]

- Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [URL: https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction]

- M. Koca, et al. (2022). Possible mechanism for the synthesis of Compound 3. ResearchGate. [URL: https://www.researchgate.net/figure/Possible-mechanism-for-the-synthesis-of-Compound-3_fig3_359336630]

- A. R. Katritzky, K. Kirichenko, Y. Ji, P. J. Steel, & M. Karelson. (2003). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ARKIVOC. [URL: https://www.researchgate.net/publication/228514588_Syntheses_of_3-hydroxymethyl-23-dihydrobenzofurans_and_3-hydroxymethylbenzofurans]

- M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf]

- P. Wang, et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters. [URL: https://www.sciencedirect.com/science/article/pii/S100184171300262X]

- D. M. Cui, et al. (2005). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b509376a]

- G. Anilkumar, et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate. [URL: https://www.researchgate.

- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]

- ADI CHEMISTRY. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. [URL: https://www.adichemistry.com/2020/09/corey-chaykovsky-reaction-mechanism.html]

- Chemistry LibreTexts. (2023). The Wittig Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carbonyl-Alpha-Substitution_Reactions/20.10%3A_The_Wittig_Reaction]

- M. Weiss, et al. (2020). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [URL: https://www.researchgate.net/figure/Sonogashira-coupling-for-the-synthesis-of-benzofuran-3a_fig3_341996557]

- G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. [URL: https://science.lpnu.ua/chcht/all-volumes-and-issues/volume-17-number-3-2023/salicylaldehydes-derived-5-chloromethyl-2]

- S. Yadav, et al. (2020). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. ResearchGate. [URL: https://www.researchgate.

- C. M. Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [URL: https://beaudry.chem.oregonstate.edu/sites/beaudry.chem.oregonstate.edu/files/2021-04/benzofuranone_si.pdf]

- A. A. Shaik, et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. [URL: https://www.easpublisher.com/media/articles/EASJPP_69_248-256_c.pdf]

- Santa Cruz Biotechnology. (n.d.). 1-Benzofuran-3-carbaldehyde. [URL: https://www.scbt.com/p/1-benzofuran-3-carbaldehyde-4687-25-6]

- BLD Pharm. (n.d.). This compound. [URL: https://www.bldpharm.com/products/4687-23-4.html]

- BenchChem. (2025). Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling. [URL: https://www.benchchem.

- G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Salicylaldehydes-Derived-from-5-Chloromethyl-2-–-Roman/01f9c8f936f34e897931086a02b3a0f7926e843e]

- T. Horaguchi, et al. (2010). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2834516/]

- H. R. Shaterian, et al. (2008). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H₁₄[NaP₅W₃₀O₁₁₀]·H₂O. Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2008-0518/html]

- MedChemExpress. (n.d.). Benzofuran-3-carbaldehyde. [URL: https://www.medchemexpress.com/benzofuran-3-carbaldehyde.html]

- PubChem. (n.d.). 1-Benzofuran-3-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzofuran-3-carbaldehyde]

- Sigma-Aldrich. (n.d.). Benzofuran-3-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0bbb]

- G. Roman. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/375438830_Salicylaldehydes_Derived_from_5-Chloromethyl-2-hydroxybenzaldehyde_-_Synthesis_and_Reactions]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. adichemistry.com [adichemistry.com]

Spectroscopic characterization of (benzofuran-3-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (benzofuran-3-yl)methanol

Abstract

(Benzofuran-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is predicated on unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is essential. This guide provides a comprehensive framework for the characterization of (benzofuran-3-yl)methanol, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By synthesizing predictive data based on foundational chemical principles and spectral data from analogous structures, this document serves as a practical reference for researchers. Each section details the expert rationale behind spectral interpretation, provides detailed experimental protocols, and presents expected data in a clear, tabular format, establishing a self-validating system for structural elucidation.

Introduction: The Imperative for Rigorous Characterization

The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] (Benzofuran-3-yl)methanol (CAS 4687-23-4) serves as a key synthetic intermediate, where the hydroxymethyl group at the C3 position offers a reactive handle for further molecular elaboration.

The integrity of any research or development program hinges on the precise structural identity and purity of its chemical entities. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains the causality behind the expected spectroscopic signals for (benzofuran-3-yl)methanol, empowering scientists to confidently confirm its structure and identify potential impurities. We will proceed through the primary analytical techniques, demonstrating how their orthogonal data streams converge to provide a holistic and unambiguous structural portrait.

Molecular Structure and Numbering Convention

A consistent numbering system is critical for unambiguous spectral assignment. The IUPAC numbering convention for the benzofuran ring is applied, with the hydroxymethyl carbon designated as C9.

Figure 2. Predicted primary fragmentation pathways for (benzofuran-3-yl)methanol under Electron Ionization (EI).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 148 | [M]⁺˙ | C₉H₈O₂⁺˙ | Molecular Ion |

| 147 | [M-H]⁺ | C₉H₇O₂⁺ | Loss of a hydrogen atom. |

| 131 | [M-OH]⁺ | C₉H₇O⁺ | Loss of hydroxyl radical. |

| 117 | [M-CH₂OH]⁺ | C₈H₅O⁺ | Loss of hydroxymethyl radical; likely a significant fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, dissolve a small amount of sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Acquisition Parameters (EI Source):

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries (e.g., NIST). [2]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the benzofuran chromophore.

Expected Spectrum Analysis: The benzofuran ring system is the primary chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. Data from the parent benzofuran molecule shows characteristic absorptions at approximately 245, 275, and 282 nm. [3]The hydroxymethyl group at C3 is an auxochrome that is not part of the conjugated system but may cause minor shifts in these absorption maxima (λ_max).

Table 5: Predicted UV-Vis Absorption Data for (benzofuran-3-yl)methanol in Methanol

| Predicted λ_max (nm) | Transition Type | Chromophore |

|---|---|---|

| ~245 - 250 | π → π* | Benzofuran System |

| ~275 - 280 | π → π* | Benzofuran System |

| ~282 - 288 | π → π* | Benzofuran System |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of (benzofuran-3-yl)methanol in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

-

Blank: Fill both the sample and reference cuvettes with the pure solvent and record a baseline correction.

-

Sample Measurement: Empty the sample cuvette, rinse with the sample solution, and fill it with the sample solution.

-

Scan: Scan the sample from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Data Synthesis and Structural Confirmation

The structural characterization of (benzofuran-3-yl)methanol is a self-validating process where each spectroscopic technique provides a piece of a larger puzzle.

-

MS confirms the molecular weight is 148 Da.

-

IR confirms the presence of an alcohol (-OH) group and an aromatic system.

-

¹³C NMR confirms the presence of 9 unique carbons, including one sp³ carbon attached to oxygen and 8 sp² carbons consistent with the benzofuran skeleton.

-

¹H NMR confirms the specific arrangement of protons: a 1,2,3,4-tetrasubstituted benzene ring, a lone proton on the furan ring, and an isolated methylene group, all with the correct integrations.

The convergence of these distinct datasets provides an unambiguous and trustworthy confirmation of the structure of (benzofuran-3-yl)methanol, meeting the rigorous standards required for research and development.

References

-

Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3: Synthesis, Isotope Labeling, and Biological Activity. eScholarship, University of California. [Link]

-

Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ResearchGate. [Link]

-

1-Benzofuran-3-yl(furan-3-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. ResearchGate. [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

-

(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. The Automated Topology Builder (ATB) and Repository. [Link]

-

1-Benzofuran-2-Ylmethanol. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. [Link]

-

(2-methyl-1-benzofuran-3-yl)methanol. American Elements. [Link]

-

Figure S11. 1 H NMR spectrum of 3f. ResearchGate. [Link]

-

(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. ResearchGate. [Link]

-

Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. ResearchGate. [Link]

-

Benzofuran. NIST WebBook, SRD 69. [Link]

-

(2,3-dihydro-1-benzofuran-2-yl)methanol. PubChemLite. [Link]

-

1-Benzofuran-3-yl(fluoro)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

-

Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

-

Benzofuran. NIST WebBook, SRD 69. [Link]

-

Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid... ResearchGate. [Link]

-

Benzofuran, 3-methyl-. NIST WebBook, SRD 69. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New... Ovidius University Annals of Chemistry. [Link]

Sources

The Obscure Elegance of Nature: A Technical Guide to the Natural Occurrence of Benzofuran-3-ylmethanol Derivatives

Foreword: Unveiling a Niche Scaffold with Therapeutic Promise

Within the vast and intricate tapestry of natural products, the benzofuran moiety stands as a privileged scaffold, underpinning a multitude of compounds with significant biological activities.[1][2] While extensive research has illuminated the prevalence and therapeutic potential of various benzofuran classes, a specific and structurally elegant subgroup—the benzofuran-3-ylmethanol derivatives—has remained comparatively obscure. This technical guide, designed for researchers, scientists, and drug development professionals, aims to cast a spotlight on this niche class of natural products. We will navigate through their known natural sources, delve into the intricacies of their isolation and characterization, explore their biosynthetic origins, and summarize their reported biological activities. It is our assertion that a deeper understanding of these naturally occurring molecules will not only enrich the field of phytochemistry but also catalyze the development of novel therapeutic agents.

I. Natural Sanctuaries of this compound Derivatives

The occurrence of this compound derivatives in nature is not widespread, but they have been identified in specific plant families, often as part of more complex structures like neolignans. These compounds are secondary metabolites, and their presence can be influenced by various factors including plant species, geographical location, and environmental stressors.

Key Botanical Sources:

-

Family: Phyllanthaceae: The genus Breynia, notably Breynia fruticosa, has been a source of dihydrobenzofuran neolignans that incorporate the 3-hydroxymethylbenzofuran skeleton.[3] One such compound is (S)-1-((2S,3R)-2-(benzo[d][4][5]dioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,3-diol.[6]

-

Family: Arecaceae: The fruits of Livistona chinensis have yielded a dihydrobenzofuran derivative, 2-(3′-hydroxy-5′-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid, showcasing the structural diversity within this subclass.[6]

-

Family: Fabaceae: While more renowned for other classes of benzofurans, certain species within the Pterocarpus genus, such as Pterocarpus marsupium, are known to produce a rich array of flavonoids and related phenolic compounds.[7] While direct isolation of simple this compound has not been explicitly detailed, the complexity of their phytochemical profiles suggests they may be a potential, yet underexplored, source.

Table 1: Representative Naturally Occurring this compound Derivatives

| Compound Name | Natural Source | Family | Reference |

| (S)-1-((2S,3R)-2-(benzo[d][4][5]dioxol-5-yl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)propane-1,3-diol | Breynia fruticosa | Phyllanthaceae | [6] |

| 2-(3′-hydroxy-5′-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid | Livistona chinensis | Arecaceae | [6] |

II. From Plant Matrix to Purified Compound: An Experimental Guide

The isolation of this compound derivatives from their natural sources necessitates a multi-step approach, beginning with extraction and culminating in chromatographic purification. The choice of methodology is dictated by the polarity of the target compound and the complexity of the plant matrix.

General Isolation Workflow:

A typical workflow for the isolation of these compounds involves sequential extraction with solvents of increasing polarity, followed by a series of chromatographic separations.

Caption: Generalized workflow for the isolation of this compound derivatives.

Detailed Protocol: Isolation of a Dihydrobenzofuran Neolignan from Breynia fruticosa

This protocol is a representative example and may require optimization based on the specific plant material and target compound.

1. Extraction:

- Air-dry the whole plants of Breynia fruticosa and pulverize them into a coarse powder.

- Extract the powdered material sequentially with n-hexane, ethyl acetate, and methanol at room temperature.

- Concentrate the extracts under reduced pressure to obtain the respective crude extracts.

2. Fractionation:

- Subject the ethyl acetate extract, which is likely to contain the compounds of interest, to silica gel column chromatography.

- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with UV light and a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

3. Purification:

- Combine fractions showing similar TLC profiles.

- Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

- The final purification step often involves preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[3]

Structural Elucidation:

The unambiguous identification of isolated this compound derivatives relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals the number and types of protons, their chemical environment, and their coupling relationships. The characteristic signals for the hydroxymethyl group at the C3 position are a key diagnostic feature.

-

¹³C NMR: Indicates the number of unique carbon atoms and their types (e.g., aliphatic, aromatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule and confirming the substitution pattern on the benzofuran ring.

-

-

Infrared (IR) Spectroscopy: Shows the presence of functional groups, such as hydroxyl (-OH) and aromatic (C=C) moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the benzofuran core.

III. The Genesis of a Scaffold: Biosynthetic Considerations

The biosynthesis of this compound derivatives is not fully elucidated but is believed to be linked to the broader phenylpropanoid and lignan pathways.[8][9] These pathways are fundamental to the production of a vast array of plant secondary metabolites.

Proposed Biosynthetic Pathway:

The formation of the benzofuran ring is thought to proceed through the oxidative cyclization of a precursor derived from the phenylpropanoid pathway. The introduction of the hydroxymethyl group at the C3 position likely involves specific enzymatic modifications.

Caption: A plausible biosynthetic pathway for this compound derivatives.

The key steps are hypothesized to be:

-

Formation of Phenylpropanoid Precursors: Starting from the amino acid phenylalanine, the phenylpropanoid pathway generates monolignols such as coniferyl alcohol.[9]

-

Oxidative Coupling: Two monolignol units undergo oxidative radical-radical coupling, mediated by laccases or peroxidases, to form various lignan and neolignan structures, including dihydrobenzofuran intermediates.

-

Hydroxylation at C3: A crucial and less understood step is the enzymatic hydroxylation at the C3 position of the dihydrobenzofuran ring, which is likely catalyzed by a specific hydroxylase enzyme, to form the characteristic hydroxymethyl group.[10][11]

IV. Biological Activities and Therapeutic Potential

While research on the specific biological activities of naturally occurring this compound derivatives is still in its nascent stages, the broader class of benzofurans exhibits a wide spectrum of pharmacological effects.[2][12] Preliminary studies and the activities of structurally related compounds suggest that this subclass holds significant therapeutic promise.

-

Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6][13][14][15] The mechanism of action can vary, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[5][14]

-

Antiviral Activity: Certain benzofuran derivatives have shown promising antiviral activity against a range of viruses.[16][17]

-

Antioxidant and Anti-inflammatory Properties: The phenolic nature of many benzofuran derivatives imparts them with antioxidant and radical scavenging capabilities, which can contribute to anti-inflammatory effects.

The presence of the hydroxymethyl group at the C3 position may influence the compound's polarity, solubility, and interaction with biological targets, potentially leading to unique bioactivity profiles compared to other benzofuran derivatives.

V. Future Directions and Conclusion

The natural occurrence of this compound derivatives represents an exciting and underexplored area of phytochemical research. This technical guide has provided a foundational overview of their known sources, isolation and characterization techniques, plausible biosynthetic origins, and potential biological activities.

To unlock the full therapeutic potential of this unique scaffold, future research should focus on:

-

Screening of a wider range of plant species to identify new and more abundant sources of these compounds.

-

Development of optimized and scalable isolation protocols.

-

Elucidation of the specific biosynthetic enzymes involved in the formation of the 3-hydroxymethyl group.

-

Comprehensive biological evaluation of isolated compounds to understand their mechanisms of action and identify potential drug leads.

By addressing these key areas, the scientific community can harness the obscure elegance of these natural molecules and translate nature's ingenuity into novel therapeutic solutions.

References

-

Joviana Farhat, Lara Alzyoud, Mohammad Alwahsh, & Basem Al-Omari. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

ResearchGate. (2025). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

-

Mohammad M Al-Sanea, Ghada H Al-Ansary, Zainab M Elsayed, Raed M Maklad, Eslam B Elkaeed, Mohamed A Abdelgawad, Syed Nasir Abbas Bukhari, Marwa M Abdel-Aziz, Howayda Suliman, & Wagdy M Eldehna. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]

-

Justyna Samaszko-Fiertek, Karolina Pierzynowska, Marta Płaczek, Anna Ronowicz, Magdalena Narajczyk, Jakub Goclon, Magdalena Wysocka, Weronika Hewelt-Belka, Tomasz Bączek, & Wiesław Wiczk. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. [Link]

-

PMC. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]

-

NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Phys.org. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. [Link]

-

ResearchGate. (n.d.). Trends in extraction and purification methods of Lignans in plant-derived foods. [Link]

-

ElectronicsAndBooks. (n.d.). Biosynthesis of Benzofurans. [Link]

-

RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363–1366. [Link]

-

UniCA IRIS. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. [Link]

-

Kavita Khatana, & Anjali Gupta. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

ResearchGate. (2025). Two new dihydrobenzofuran-type neolignans from Breynia fruticosa. [Link]

-

Supporting Information. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]

-

ResearchGate. (2024). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In: Murilo Souza Barros. (Org.). Benzofuran: Production and Applications. [Link]

-

ResearchGate. (n.d.). Methods for Extraction and Purification of Lignin and Cellulose from Plant Tissues. [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Anna K. J. K. Adamska, Sebastian G. G. Granica, & Adam K. K. Kowalczyk. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(17), 2323. [Link]

-

MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

J. P. Sharma, & R. A. Singh. (1988). Phytochemical Investigation of Roots of Pterocarpus Marsupium. Isolation and Structural Studies of Two New Flavanone Glycosides. Zeitschrift für Naturforschung C, 43(3-4), 184-186. [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . [Link]

-

SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

PMC. (2023). Biosynthetic Pathways of Hormones in Plants. [Link]

-

Journal of China Pharmaceutical University. (n.d.). Study on Chemical Constituents from Breynia fruticosa. [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

-

PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

ACS Publications. (n.d.). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals. [Link]

-

PubMed. (2023). Biosynthetic Pathways of Hormones in Plants. [Link]

-

Frontiers. (2019). Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates. [Link]

-

PMC. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. [Link]

-

PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

-

PubMed. (n.d.). Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway. [Link]

-

SpectraBase. (n.d.). HYDROXY-3'-METHOXYPHENYL)-3-HYDROXYMETHYL-5-BENZOFURANPROPANOL-4'-O-BETA-D-GLUCOPYRANOSIDE. [Link]

-

PubMed. (n.d.). Isolation and characterization of a chlorpyrifos and 3,5,6-trichloro-2-pyridinol degrading bacterium. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. Phytochemical investigation of roots of Pterocarpus marsupium. Isolation and structural studies of two new flavanone glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthetic Pathways of Hormones in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthetic Pathways of Hormones in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 11. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.unica.it [iris.unica.it]

An In-Depth Technical Guide to the IUPAC Nomenclature of Benzofuran-3-ylmethanol and its Derivatives

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2][3][4] Unambiguous communication of molecular structure is paramount for reproducibility, patentability, and regulatory submission. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for benzofuran-3-ylmethanol and its diverse analogs. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of rules to explain the underlying logic, ensuring that researchers, scientists, and drug development professionals can name and interpret these structures with confidence and precision.

Part 1: The Benzofuran Core - Foundational Nomenclature

The foundation of naming any derivative is a complete understanding of the parent heterocycle. Benzofuran, also referred to as coumarone or 1-benzofuran, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a furan ring.[5][6]

The IUPAC Numbering Convention

Systematic nomenclature for fused heterocyclic systems follows a strict set of rules to ensure consistent numbering. For benzofuran, the numbering commences from the oxygen atom of the furan ring, which is assigned position 1. The numbering proceeds around the furan ring first and then continues around the benzene ring.

The logic behind this is rooted in the Hantzsch-Widman system for heterocyclic nomenclature, which prioritizes the heteroatom.[7][8] In a fused system, the numbering is fixed to give the heteroatom the lowest possible number and to define the fusion points unambiguously. The carbon atoms shared by both rings are not numbered but are designated by their relationship to the numbered positions (e.g., 3a and 7a).

Part 2: Systematic Naming of (Benzofuran-3-yl)methanol

The naming of a substituted compound is a hierarchical process dictated by the priority of its functional groups.[9][10] This principle is central to correctly naming the target molecule.

Identifying the Principal Functional Group

The molecule contains two key components: the benzofuran ring system and a hydroxymethyl group (-CH₂OH). According to IUPAC rules, alcohols have a higher priority than heterocyclic rings for the purpose of assigning the parent name.[11][12][13] Therefore, the molecule is named as a substituted alcohol (a methanol derivative) rather than a substituted benzofuran.

-

Correct Approach: Treat methanol as the parent hydride. The benzofuran ring is a substituent.

-

Incorrect Approach: Treating benzofuran as the parent and adding a "hydroxymethyl" prefix. While this describes the structure, it does not follow the established priority rules for generating a Preferred IUPAC Name (PIN).[14]

Constructing the Systematic Name

The naming process follows a logical sequence. The substituent derived from the benzofuran ring is termed "benzofuranyl." Since the attachment is at the 3-position, it is specifically a "benzofuran-3-yl" group. This entire substituent group is attached to the parent, methanol. The final name is therefore (Benzofuran-3-yl)methanol . The parentheses are crucial to indicate that the locant '3' refers to the benzofuran ring and not the methanol parent.

Part 3: Nomenclature of this compound Analogs

In drug discovery, analogs of a lead compound are synthesized to explore the structure-activity relationship (SAR). Naming these analogs systematically is critical. When additional substituents are present on the benzofuran ring, they are named as prefixes in alphabetical order, with their positions indicated by the numbering established in Part 1.

Principles of Naming Substituted Analogs

-

Identify the Parent: The parent name remains (Benzofuran-3-yl)methanol.

-

Identify Substituents: Name all additional groups on the benzofuran ring (e.g., -Cl is "chloro", -CH₃ is "methyl").

-

Numbering: Use the standard benzofuran numbering to assign a locant to each substituent.

-

Alphabetize: Arrange the substituent prefixes alphabetically, ignoring numerical prefixes like "di-" or "tri-".[11]

-

Assemble: Place the alphabetized prefixes before the parent name. The entire benzofuran portion remains within parentheses to avoid ambiguity.

Data Presentation: Examples of Analog Nomenclature

The following table provides clear, worked examples of this process, which is essential for researchers designing or identifying novel compounds.

| Structure | Substituents | Alphabetical Order | Systematic IUPAC Name |

| 5-chloro | Chloro | (5-Chlorobenzofuran-3-yl)methanol | |

| 7-methyl | Methyl | (7-Methylbenzofuran-3-yl)methanol | |

| 5-bromo, 2-methyl | Bromo, Methyl | (5-Bromo-2-methylbenzofuran-3-yl)methanol | |

| 2-chloro, 5-chloro | Chloro | (2,5-Dichlorobenzofuran-3-yl)methanol | |

| 6-methoxy, 2-nitro | Methoxy, Nitro | (6-Methoxy-2-nitrobenzofuran-3-yl)methanol |

Part 4: Practical Applications - Protocol for Structural Elucidation

In a drug development setting, the synthesis of a novel analog requires rigorous structural confirmation. The IUPAC name serves as the hypothesis, which is then validated through spectroscopic analysis. A self-validating protocol ensures that the synthesized compound matches the intended structure.

Experimental Protocol: Sample Characterization

This protocol outlines the standard steps for confirming the structure of a newly synthesized this compound analog.

Objective: To verify the chemical structure and confirm the IUPAC name of a synthesized analog.

Methodology:

-

Purification:

-

Synthesize the target compound using an appropriate method (e.g., reduction of a 3-formylbenzofuran).[15][16]

-

Purify the crude product using column chromatography or recrystallization to achieve >98% purity as determined by HPLC. The choice of solvent system will depend on the polarity of the specific analog.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Causality: This step is critical for confirming the molecular formula. The measured mass should match the calculated exact mass of the proposed structure to within 5 ppm, providing high confidence in the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

-

Causality: NMR provides the definitive connectivity map of the molecule. ¹H NMR confirms the number and environment of protons, and their coupling patterns reveal adjacent protons, confirming substituent positions. For example, the splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern on the benzene ring portion. ¹³C NMR confirms the number of unique carbon atoms in the molecule.

-

-

Data Analysis and Verification:

-

Compare the observed molecular formula from HRMS with the expected formula.

-

Assign all signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

-

The integrated area of the -CH₂OH signal in the ¹H NMR spectrum should correspond to two protons.

-

The chemical shifts and coupling constants should be consistent with published data for similar benzofuran derivatives.[17][18]

-

Data Presentation: Typical Spectroscopic Data

This table summarizes the expected ¹H NMR chemical shift ranges for the core protons of the (Benzofuran-3-yl)methanol structure. These values provide a baseline for researchers when analyzing their own spectra.

| Proton | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Notes |

| H-2 | 7.5 - 7.8 | Singlet (s) | Often a sharp singlet, characteristic of the furan proton adjacent to the oxygen. |

| H-4 / H-7 | 7.4 - 7.7 | Multiplet (m) or Doublet (d) | Part of the aromatic system; exact shift and multiplicity depend on other substituents. |

| H-5 / H-6 | 7.2 - 7.4 | Multiplet (m) or Triplet (t) | Part of the aromatic system. |

| -CH₂OH | 4.7 - 4.9 | Singlet (s) or Doublet (d) | Appears as a singlet if there's no coupling to the -OH proton, or a doublet if it couples. |

| -CH₂OH | Variable (1.5 - 3.0) | Broad Singlet (br s) | Position is highly variable and depends on concentration and solvent. Can be exchanged with D₂O. |

Conclusion

The systematic nomenclature developed by IUPAC is the universal language of chemistry, essential for clarity, discovery, and innovation in the pharmaceutical sciences.[19][20][21][22] For the valuable class of this compound derivatives, a rigorous application of these rules—prioritizing the principal functional group, correctly numbering the heterocyclic core, and alphabetizing substituents—is not merely an academic exercise. It is a foundational requirement for accurate documentation, intellectual property protection, and the global collaboration that drives modern drug development. This guide provides the necessary framework and practical insights for scientists to navigate this nomenclature with expertise and precision.

References

- Purdue University. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from a publicly available chemistry resource.

- Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples.

- BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols.

- OpenStax. (2023, September 20). 17.1 Naming Alcohols and Phenols. In Organic Chemistry.

- Chemistry LibreTexts. (2022, September 15). 14.2: Alcohols - Nomenclature and Classification.

- Scribd. (n.d.). IUPAC Heterocyclic Nomenclature Summary.

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry.

- AV Chemistry Classes. (2025, March 8). Understanding IUPAC Nomenclature for Heterocyclic Compounds | Easy Guide. YouTube.

- Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.

- Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. University Department of Chemistry, T.M. Bhagalpur University.

- Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.

- BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)

- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.

- ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Reddit. (2023, January 29).

- Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.

- Wikipedia. (n.d.). Benzofuran.

- Michigan State University. (n.d.). Nomenclature Examples.

- BenchChem. (n.d.). Benzofuran.

- National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST WebBook.

- ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in 10⁻⁴ M cyclohexane solution.

- Wikipedia. (n.d.). Drug nomenclature.

- National Center for Biotechnology Information. (n.d.). Benzofuran. In PubChem Compound Database.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzofuran Intermediates in Modern Pharmaceuticals.

- ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for emission studies.

- National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- International Union of Pure and Applied Chemistry. (n.d.). Nomenclature.

- IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.

- YouTube. (2025, December 22). What Are The General Principles Of IUPAC Naming?.

- Royal Society of Chemistry. (2019).

- ResearchGate. (n.d.). Biologically important benzofuran analogs.

- Study.com. (n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples.

- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- PubMed Central (PMC). (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.

- MDPI. (2022).

- PubMed Central (PMC). (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.

- IUPAC. (n.d.). Blue Book P-5.

- ResearchGate. (2025, December 6). Novel benzofuran derivatives: Synthesis and antitumor activity.

- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.

- PubMed Central (PMC). (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Royal Society of Chemistry. (n.d.).

- PubMed Central (PMC). (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

Sources

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran - Wikipedia [en.wikipedia.org]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 9. chemistryschool.net [chemistryschool.net]

- 10. reddit.com [reddit.com]

- 11. IUPAC Rules [chem.uiuc.edu]

- 12. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. iupac.org [iupac.org]

- 15. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Drug nomenclature - Wikipedia [en.wikipedia.org]

- 20. iupac.org [iupac.org]

- 21. youtube.com [youtube.com]

- 22. IUPAC Naming for Organic Compounds | Rules, Process & Examples - Lesson | Study.com [study.com]

Section 1: Core Identification and Physicochemical Characteristics

An In-depth Technical Guide to Benzofuran-3-ylmethanol for Advanced Research

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to discuss the causality behind its synthesis, its reactive potential, and its strategic application in constructing complex, biologically active molecules.

This compound is a key intermediate whose utility stems from the unique electronic properties of the benzofuran scaffold combined with the reactive potential of a primary alcohol functional group at the C3 position. Understanding its fundamental properties is the first step in its effective application.

The molecular structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The hydroxymethyl group is attached to the C3 position of the furan ring, a site that is often less sterically hindered than the C2 position and possesses distinct electronic characteristics that influence its reactivity.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 4687-23-4 | [1][2][3] |

| Molecular Formula | C₉H₈O₂ | [1][4] |

| Molecular Weight | 148.16 g/mol | [1][4] |

| Synonyms | (1-Benzofuran-3-yl)methanol, 3-Hydroxymethylbenzofuran | [4][5] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Profile for Structural Verification

Empirical verification of this compound relies on a combination of spectroscopic methods. While detailed spectra are typically provided by suppliers upon purchase, the expected profile is as follows:

-

¹H NMR: Protons on the aromatic ring would appear in the δ 7.0-8.0 ppm range. The methylene protons (-CH₂-) adjacent to the hydroxyl group would likely present as a singlet or doublet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is dependent on concentration and solvent.

-

¹³C NMR: A characteristic spectrum would show signals for the nine carbon atoms, with the aromatic carbons in the δ 110-160 ppm region and the methylene carbon appearing further upfield, typically around δ 60-65 ppm.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 148, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol and characteristic peaks for the C-O stretching and aromatic C=C bonds.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-substituted benzofurans like this compound requires regioselective control, which can be challenging as the C2 position is often more reactive.[6] A reliable and high-yield strategy involves the reduction of a C3-carbonyl precursor, such as 3-formylbenzofuran. This approach is favored because the formyl group acts as a stable and accessible synthetic handle that can be introduced with high regioselectivity.[7]

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation. It is a mild and selective reducing agent that readily converts aldehydes to primary alcohols without affecting the aromatic benzofuran core, unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), which could potentially lead to over-reduction or side reactions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which provides a proton source to quench the intermediate alkoxide.

Experimental Protocol: Reduction of 3-Formylbenzofuran

This protocol describes a self-validating system for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-formylbenzofuran (1.0 eq) in anhydrous methanol (20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent uncontrolled hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates reaction completion.

-

Workup and Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6). This step must be performed cautiously in a well-ventilated fume hood due to hydrogen gas evolution.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into ethyl acetate (3 x 20 mL). The use of ethyl acetate ensures efficient extraction of the moderately polar product.

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[8][9]

Caption: Synthetic workflow for this compound.

Section 3: Reactivity and Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate. Its value lies in the differential reactivity of its two key components: the nucleophilic hydroxyl group and the electron-rich benzofuran ring.

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11][12][13][14] this compound serves as an ideal starting point for exploring this chemical space.

-

Derivatization of the Hydroxyl Group: The primary alcohol is readily converted into other functional groups.

-

Ethers: Williamson ether synthesis can introduce a variety of alkyl or aryl side chains, modifying properties like lipophilicity and metabolic stability.

-

Esters: Acylation with acid chlorides or anhydrides can produce esters, which may act as prodrugs or possess their own biological activity.

-

Halides: Conversion to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂) activates the position for nucleophilic substitution, allowing for the introduction of nitrogen, sulfur, or carbon nucleophiles.

-

-

Reactions on the Benzofuran Ring: While the 3-position is substituted, the rest of the ring, particularly the electron-rich C2 position and the benzene ring, remains available for electrophilic substitution, although this may require careful selection of reaction conditions to avoid side reactions with the hydroxyl group.[6][15]

Caption: Application pathways from this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

-

Handling: Always handle this compound in a well-ventilated laboratory fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][17]

-

Storage: Store the compound in a tightly closed container in a cool, dry place, as recommended at 2-8°C.[1] This minimizes degradation from moisture or air exposure. Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry and drug discovery is well-established. Its synthesis is achievable through reliable, high-yield methods, and its structure offers multiple avenues for derivatization. By understanding its physicochemical properties, synthetic pathways, and reactive potential, researchers can effectively leverage this molecule to build novel and complex structures in the pursuit of next-generation therapeutics.

References

- BLD Pharm. This compound.

- ChemTik. Benzofuran.

- LookChem. This compound,4687-23-4.

- ECHEMI.

- Apollo Scientific. 1-(2,3-Dihydro-1-benzofuran-5-yl)

- Fisher Scientific.

- ChemicalBook.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.

- Organic Chemistry Portal. Benzofuran synthesis.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.

- PubChem. Benzofuran.

- Abu-Hashem, A. A., et al. Reactivity of Benzofuran Derivatives.

- Kim, H., et al. (2022).

- Shi, Y., et al. (2019).

- Hiremathad, A., et al. (2020). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.

- Shi, Y., et al. (2019).

- Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- NIST. Benzofuran. NIST WebBook.

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.

- Kumar, S., et al. (2023).

- YouTube. Benzo[b]furan: Chemical Reactivity.

- Heravi, M. M., et al. (2014). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·.

Sources

- 1. 4687-23-4|this compound|BLD Pharm [bldpharm.com]

- 2. ChemTik Products [chemtik.com]

- 3. This compound,4687-23-4 [rovathin.com]

- 4. 3-BenzofuranMethanol - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. easpublisher.com [easpublisher.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atlantis-press.com [atlantis-press.com]

- 15. youtube.com [youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Benzofuran-3-yl-methanol Compounds

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic discovery, synthesis, and isolation of novel benzofuran-3-yl-methanol compounds. We will delve into the strategic rationale behind synthetic pathway selection, provide detailed, field-tested protocols for synthesis and purification, and outline robust methodologies for structural elucidation. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely instructional but also educational, empowering researchers to adapt and troubleshoot effectively. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical synthetic chemistry and applied drug discovery.

The Benzofuran Core: A Locus of Potent Bioactivity

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the benzofuran moiety is particularly significant.[3] Its unique electronic and structural properties allow for diverse intermolecular interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] Natural products containing the benzofuran core are primarily isolated from plant families such as Asteraceae and Rutaceae.[7] The inherent bioactivity of this scaffold has driven extensive research into synthetic derivatives to explore and expand the drug-like chemical space.[3]

The C3 position of the benzofuran ring is a particularly attractive site for substitution, as modifications at this position can significantly influence the compound's interaction with enzymatic targets.[1][2] Specifically, the benzofuran-3-yl-methanol substructure provides a crucial hydroxyl group that can act as a hydrogen bond donor or acceptor, a key feature for receptor binding and a handle for further derivatization.

Strategic Blueprint for Discovery: From Concept to Candidate

The discovery of novel benzofuran-3-yl-methanol compounds is a multi-stage process that requires careful planning and execution. The journey begins with defining the therapeutic target and designing a library of candidate molecules, followed by synthesis, isolation, and characterization.

Rationale for Synthetic Strategy

The choice of synthetic route is paramount and is dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and overall efficiency. A common and effective strategy for constructing the benzofuran-3-yl-methanol core involves the cyclization of appropriately substituted phenols and subsequent functional group manipulation.

The workflow diagram below illustrates a generalized pathway from commercially available precursors to the final purified compounds. This strategic approach prioritizes efficiency and modularity, allowing for the generation of a diverse library of derivatives for screening.

Caption: High-level workflow for the discovery and isolation of benzofuran-3-yl-methanol compounds.

Synthesis Protocol: A Case Study

To illustrate the practical application of these principles, we present a detailed protocol for the synthesis of a novel derivative, (2-methyl-1-benzofuran-3-yl)methanol. This protocol is designed to be robust and reproducible.

Synthesis of 2-Methyl-1-benzofuran-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings, such as the 2-methylbenzofuran core. The causality here is the generation of the electrophilic Vilsmeier reagent in situ, which readily attacks the C3 position of the benzofuran.

Materials:

-

2-Methylbenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)